Home > Products > Screening Compounds P115172 > Decahydro-isoquinoline-3-carboxylic acid hydrochloride
Decahydro-isoquinoline-3-carboxylic acid hydrochloride - 99189-26-1

Decahydro-isoquinoline-3-carboxylic acid hydrochloride

Catalog Number: EVT-6478586
CAS Number: 99189-26-1
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Decahydro-isoquinoline-3-carboxylic acid hydrochloride is a synthetic derivative of isoquinoline, characterized by its unique molecular structure and potential applications in various fields of research. The compound has a molecular formula of C10H18ClNO2C_{10}H_{18}ClNO_2 and a molecular weight of approximately 219.71g/mol219.71\,g/mol . It is classified as an organic compound and is primarily utilized in medicinal chemistry and biological research due to its intriguing biological properties.

Source and Classification

Decahydro-isoquinoline-3-carboxylic acid hydrochloride is derived from isoquinoline, a bicyclic compound that serves as a precursor in the synthesis of various alkaloids. The compound can be classified under the category of nitrogen-containing heterocycles, specifically as a saturated derivative of isoquinoline. Its synthesis typically involves hydrogenation processes that convert isoquinoline derivatives into their saturated forms .

Synthesis Analysis

Methods

The synthesis of decahydro-isoquinoline-3-carboxylic acid hydrochloride generally follows these steps:

  1. Hydrogenation: Isoquinoline derivatives are subjected to hydrogenation in the presence of catalysts such as palladium on carbon. This process occurs under high-pressure hydrogen gas conditions .
  2. Formation of Hydrochloride Salt: Following hydrogenation, the resulting product is treated with hydrochloric acid to yield the hydrochloride salt form of the compound .

Technical Details

The industrial production of this compound employs larger-scale reactors and continuous flow systems to enhance efficiency. The purification process typically involves crystallization or other separation techniques to achieve the desired purity levels .

Molecular Structure Analysis

Structure

The molecular structure of decahydro-isoquinoline-3-carboxylic acid hydrochloride features a saturated isoquinoline ring system with a carboxylic acid functional group. The specific stereochemistry can be represented as follows:

  • Molecular Formula: C10H18ClNO2C_{10}H_{18}ClNO_2
  • Structural Representation: The compound can be depicted with its carboxyl group attached to the isoquinoline framework.

Data

According to PubChem, the compound's identifiers include:

  • CAS Number: 99189-26-1
  • Chemical Structure: The three-dimensional conformation can be analyzed using computational chemistry methods for more detailed insights into its reactivity and interactions .
Chemical Reactions Analysis

Types of Reactions

Decahydro-isoquinoline-3-carboxylic acid hydrochloride can participate in several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
  2. Reduction: It may undergo reduction to yield amines or other derivatives.
  3. Substitution Reactions: Functional groups within the molecule can be substituted by various nucleophiles under appropriate conditions .

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
    The reactions are typically conducted under controlled temperature and pressure to ensure optimal yields .
Mechanism of Action

The mechanism of action for decahydro-isoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific biological targets such as enzymes and receptors. This interaction may modulate their activity, leading to various pharmacological effects. For instance, studies have indicated that this compound exhibits antagonist activity at excitatory amino acid receptors, suggesting potential applications in neuropharmacology .

Physical and Chemical Properties Analysis

Physical Properties

Decahydro-isoquinoline-3-carboxylic acid hydrochloride is typically encountered as a white crystalline solid. Its solubility characteristics, melting point, and stability under different conditions are critical for its handling and application in laboratory settings.

Chemical Properties

Chemical properties include:

  • Reactivity: The presence of both nitrogen and carboxylic acid functional groups allows for diverse reactivity patterns.
  • Stability: The compound's stability can vary based on environmental conditions (e.g., pH, temperature) .
Applications

Decahydro-isoquinoline-3-carboxylic acid hydrochloride has several significant applications:

  1. Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
  2. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Investigations into its therapeutic applications are ongoing, particularly in drug development targeting neurological disorders.
  4. Industry: It is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds .
Receptor Pharmacology and Molecular Targets

AMPA Receptor Antagonism: Mechanisms of Glutamate Signaling Modulation

Decahydroisoquinoline-3-carboxylic acid derivatives represent a class of potent water-soluble antagonists targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate receptors mediating fast excitatory synaptic transmission in the central nervous system. The prototypical compound (-)(3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid monohydrate (LY326325) demonstrates high-affinity blockade of AMPA receptors by inhibiting glutamate-induced intracellular calcium elevation ([Ca²⁺]ᵢ) and ⁴⁵Ca²⁺ uptake in rat cortical and cerebellar granule neurons. At concentrations of 10–100 μM, LY326325 fully suppresses AMPA-induced Ca²⁺ responses, effectively disrupting the ionotropic glutamate receptor signaling cascade that underlies excitatory neurotransmission [1].

The antagonism occurs through competitive binding at the glutamate recognition site of AMPA receptors, as evidenced by its insensitivity to cyclothiazide—a positive allosteric modulator that blocks receptor desensitization. Unlike non-competitive antagonists (e.g., GYKI 52466), whose effects are reversed by cyclothiazide, LY326325 maintains its inhibitory activity even at high cyclothiazide concentrations (40–100 μM). This indicates direct competition with endogenous agonists for the orthosteric binding pocket within the ligand-binding domain (LBD) of AMPA receptors [1] [8]. Functionally, this translates to neuroprotective efficacy, with LY326325 nearly abolishing AMPA-induced neurotoxicity in cerebellar granule neurons at 30 μM concentrations. The compound reduces neuronal death by >85% by preventing pathological Ca²⁺ overload, a key mechanism in excitotoxic injury [1].

Table 1: Modulation of Glutamate-Induced Calcium Responses by LY326325

Cell TypeAgonist[Ca²⁺]ᵢ Elevation BlockadeEffective Concentration
Cortical NeuronsAMPA100%50 μM
Cortical NeuronsNMDA100%50 μM
Cerebellar NeuronsKainate100%50 μM
Cerebellar NeuronsGlutamatePartial (~60%)100 μM

Selectivity Profiling Against NMDA and Kainate Receptor Subtypes

While designed as AMPA antagonists, decahydroisoquinoline-3-carboxylic acid derivatives exhibit complex polypharmacology across ionotropic glutamate receptor subtypes. LY326325 demonstrates dual antagonism of AMPA and N-methyl-D-aspartate (NMDA) receptors, completely inhibiting NMDA-induced Ca²⁺ responses and ⁴⁵Ca²⁺ uptake in cortical neurons at 50–100 μM concentrations. However, quantitative receptor-binding assays reveal a 15-fold selectivity preference for AMPA receptors (IC₅₀ = 0.15 μM) over NMDA receptors (IC₅₀ = 2.2 μM) in cortical wedge preparations [1] [4].

Kainate receptor (GluK1-5 subtypes) antagonism is less pronounced, requiring 5–10-fold higher concentrations for equivalent blockade compared to AMPA receptors. This subtype selectivity gradient (AMPA > NMDA > Kainate) arises from structural differences in the agonist-binding cleft. Crucially, cyclothiazide sensitivity experiments differentiate this class from other antagonists:

  • Cyclothiazide fully reverses blockade by non-competitive AMPA/kainate antagonist GYKI 52466
  • Cyclothiazide fails to reverse LY326325-induced inhibition [1]This divergence confirms a distinct competitive mechanism at AMPA receptors while permitting activity at NMDA receptors through allosteric or orthogonal binding modes. Molecular modifications further tune selectivity; for example, phosphonate-substituted analogs like (3S,4aR,6S,8aR)-6-(phosphonomethyl)-decahydroisoquinoline-3-carboxylic acid shift preference toward NMDA receptors, achieving IC₅₀ values of 55 nM against [³H]CGS 19755 (NMDA ligand) versus 856 nM for AMPA [3] [4].

Table 2: Selectivity Profile of Key Decahydroisoquinoline Derivatives

CompoundAMPA IC₅₀ (μM)NMDA IC₅₀ (μM)Kainate IC₅₀ (μM)Cyclothiazide Reversal
LY3263250.15 ± 0.011.39 ± 0.292.8 ± 0.4No
GYKI 524660.98 ± 0.11>10012.5 ± 1.7Yes
Phosphonate analog0.856 ± 0.1360.055 ± 0.014>100N/A

Allosteric Binding Site Characterization in Excitatory Amino Acid Receptors

The stereochemical architecture of decahydroisoquinoline-3-carboxylic acid derivatives dictates their receptor interaction mode. Absolute configuration studies confirm the (3S,4aR,6R,8aR) stereoisomer as optimal for AMPA receptor affinity, with 100-fold potency differences observed between diastereomers. This stereospecificity arises from precise positioning of three key pharmacophores:

  • Protonated nitrogen in the isoquinoline ring for electrostatic interactions
  • Carboxylic acid group coordinating with Ser-654 and Thr-655 in the AMPA receptor LBD
  • Distal acidic moiety (tetrazole/phosphonate) forming salt bridges with Arg-485 in the S1-S2 cleft [3] [7] [8]

Structure-activity relationship (SAR) analyses reveal that antagonists tolerate significant structural variation at the C6 position while retaining potency. Bioisosteric replacement of the tetrazole ring demonstrates that:

  • Tetrazole > 3-isoxazolone > carboxylic acid ≫ acyl sulfonamide for AMPA affinity
  • Ethylene spacers (–CH₂CH₂–) between the decahydroisoquinoline core and distal acid confer maximal antagonism (IC₅₀ = 150 nM)
  • Methyl or phenyl substitutions on the spacer enhance blood-brain barrier permeability without compromising receptor binding [7].

Molecular modeling suggests these compounds stabilize the closed-cleft conformation of AMPA receptor LBDs, preventing domain closure required for channel gating. Unlike purely competitive antagonists (e.g., NBQX), decahydroisoquinoline derivatives exhibit partial insurmountable antagonism at high glutamate concentrations, hinting at additional modulation at the dimer interface of the amino-terminal domain (ATD). This dual-space interaction (orthosteric + allosteric) may underlie their distinct neuroprotective profiles compared to classical antagonists [1] [3] [8].

Table 3: Structure-Activity Relationships of C6-Substituted Derivatives

C6 SubstituentSpacer LengthAMPA IC₅₀ (μM)NMDA IC₅₀ (μM)Key Structural Feature
-CH₂CH₂-Tetrazole2-atoms0.151.39Optimal AMPA selectivity
-CH₂-Tetrazole1-atom0.830.21Shift to NMDA preference
-CH₂CH₂-PO₃H₂2-atoms3.20.055Potent NMDA antagonism
-CH₂CH₂-SO₃H2-atoms12.7>100Reduced activity
-CH₂CH₂-CO₂H2-atoms2.48.9Moderate AMPA blockade

Comprehensive Compound Data

Properties

CAS Number

99189-26-1

Product Name

Decahydro-isoquinoline-3-carboxylic acid hydrochloride

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H

InChI Key

UHPVXZBGHNSXBU-UHFFFAOYSA-N

SMILES

C1CCC2CNC(CC2C1)C(=O)O.Cl

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.